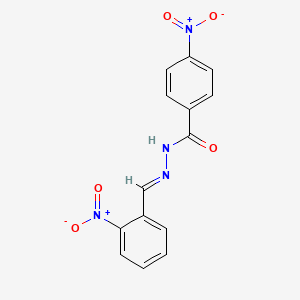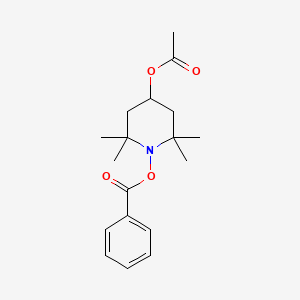
4-methyl-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a chemical compound commonly known as TAK-659. It is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme that plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies and fighting infections. TAK-659 has shown great potential in treating various autoimmune diseases and cancers.
Mecanismo De Acción
TAK-659 works by selectively inhibiting the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. By blocking BTK, TAK-659 prevents the activation and proliferation of B-cells, leading to a reduction in the production of antibodies and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in humans, with few adverse effects reported. In preclinical studies, TAK-659 has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool, including its high selectivity and potency for BTK inhibition. It is also relatively stable and easy to handle in laboratory settings. However, TAK-659 has limitations in terms of its specificity for BTK, as it may also inhibit other kinases in high concentrations.
Direcciones Futuras
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in autoimmune diseases and cancers. Another potential application is the use of TAK-659 as a research tool to study the role of BTK in various biological processes. Finally, there is ongoing research into the optimization of TAK-659's pharmacokinetic properties to improve its efficacy and safety in clinical settings.
Conclusion
In conclusion, TAK-659 is a highly selective and potent inhibitor of BTK that has shown great potential in treating autoimmune diseases and cancers. Its favorable pharmacokinetic profile and well-tolerated nature make it a promising therapeutic agent. Ongoing research into TAK-659's mechanism of action and potential applications will likely lead to further advancements in the field of immunology and oncology.
Métodos De Síntesis
The synthesis of TAK-659 involves several chemical reactions, including the coupling of 4-methylbenzenesulfonyl chloride with pyrrolidine and subsequent reaction with N-propylamine. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in various preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also demonstrated efficacy in the treatment of certain types of cancers, including lymphoma and leukemia.
Propiedades
IUPAC Name |
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHJTMQSQHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid](/img/structure/B5327840.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5327850.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)

![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)




![N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327904.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5327918.png)
![1-isobutyl-3-methyl-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperazin-2-one](/img/structure/B5327926.png)
![2-isobutyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5327930.png)